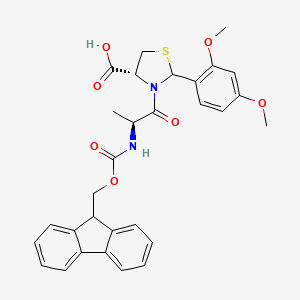

Fmoc-Ala-Cys(psiDmp,Hpro)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

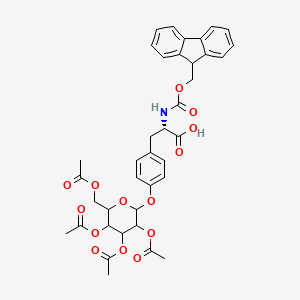

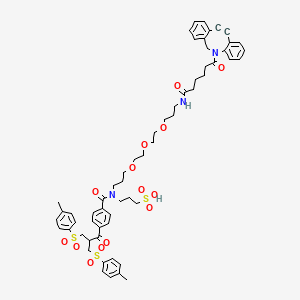

Fmoc-Ala-Cys(psiDmp,Hpro)-OH is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an alanine (Ala) residue, which is linked to a cysteine (Cys) residue. The cysteine residue is modified with a psi[2,2-dimethyl-1,3-dioxolane-4,5-diyl] (psiDmp) and a hydroxyproline (Hpro) moiety. This unique structure imparts specific chemical and biological properties to the compound, making it valuable in peptide synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Cys(psiDmp,Hpro)-OH typically involves the following steps:

Fmoc Protection: The amino group of alanine is protected using the Fmoc group.

Peptide Bond Formation: The protected alanine is coupled with cysteine using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Modification of Cysteine: The cysteine residue is modified with psi[2,2-dimethyl-1,3-dioxolane-4,5-diyl] and hydroxyproline through specific chemical reactions involving protecting groups and selective deprotection steps.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.

Types of Reactions:

Oxidation: The thiol group in the cysteine residue can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the peptide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products Formed:

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Deprotected peptides ready for further modification.

Chemistry:

- Used in the synthesis of complex peptides and proteins.

- Acts as a building block for the development of peptide-based drugs.

Biology:

- Studied for its role in protein-protein interactions.

- Used in the design of peptide inhibitors for various enzymes.

Medicine:

- Investigated for its potential in drug delivery systems.

- Explored as a therapeutic agent in the treatment of diseases such as cancer and autoimmune disorders.

Industry:

- Utilized in the production of peptide-based materials.

- Employed in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of Fmoc-Ala-Cys(psiDmp,Hpro)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable peptide bonds and disulfide linkages, which are crucial for its biological activity. The presence of the psi[2,2-dimethyl-1,3-dioxolane-4,5-diyl] and hydroxyproline moieties enhances its stability and binding affinity to target molecules, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

- Fmoc-Ala-Cys-OH

- Fmoc-Ala-His-OH

- Fmoc-Ala-Ser-OH

Comparison:

Fmoc-Ala-Cys(psiDmp,Hpro)-OH: is unique due to the presence of the psi[2,2-dimethyl-1,3-dioxolane-4,5-diyl] and hydroxyproline moieties, which enhance its stability and binding properties.

Fmoc-Ala-Cys-OH: lacks the additional modifications, making it less stable and less specific in its interactions.

Fmoc-Ala-His-OH: and have different amino acid residues, leading to variations in their chemical and biological properties.

Properties

IUPAC Name |

(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O7S/c1-17(31-30(36)39-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24)27(33)32-25(29(34)35)16-40-28(32)23-13-12-18(37-2)14-26(23)38-3/h4-14,17,24-25,28H,15-16H2,1-3H3,(H,31,36)(H,34,35)/t17-,25-,28?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWYFYUMGKONQA-JPPLNUHZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate](/img/structure/B8075088.png)

![2-[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8075098.png)

![3-[2-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]propanoic acid](/img/structure/B8075116.png)

![(2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid](/img/structure/B8075149.png)

![N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanamide](/img/structure/B8075180.png)